molecular formula C14H20BrNO B290335 N-(3-bromophenyl)-2-propylpentanamide

N-(3-bromophenyl)-2-propylpentanamide

Cat. No.: B290335
M. Wt: 298.22 g/mol
InChI Key: XNHMCINCTRMHAB-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-2-propylpentanamide is a synthetic amide derivative structurally related to valproic acid (VPA), a well-known histone deacetylase (HDAC) inhibitor and antiepileptic agent.

Properties

Molecular Formula

C14H20BrNO

Molecular Weight

298.22 g/mol

IUPAC Name

N-(3-bromophenyl)-2-propylpentanamide

InChI

InChI=1S/C14H20BrNO/c1-3-6-11(7-4-2)14(17)16-13-9-5-8-12(15)10-13/h5,8-11H,3-4,6-7H2,1-2H3,(H,16,17)

InChI Key

XNHMCINCTRMHAB-UHFFFAOYSA-N

SMILES

CCCC(CCC)C(=O)NC1=CC(=CC=C1)Br

Canonical SMILES

CCCC(CCC)C(=O)NC1=CC(=CC=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(3-bromophenyl)-2-propylpentanamide with key analogs based on structural features, biological activity, pharmacokinetics, and toxicity.

N-(2-Hydroxyphenyl)-2-Propylpentanamide (HO-AAVPA)

  • Biological Activity :
    • Inhibits HDAC1 (IC₅₀: ~5 μM in silico), leading to HMGB1 translocation and ROS-mediated apoptosis in cervical cancer (SiHa) and breast cancer (MCF-7) cells .
    • Antiproliferative IC₅₀ values: 10–50 μM in HeLa, rhabdomyosarcoma, and triple-negative breast cancer cells, outperforming VPA (IC₅₀: mM range) .
  • Pharmacokinetics :
    • Longer half-life (4 hours vs. 1 hour for VPA) in rats due to reduced CYP2C9-mediated metabolism .
    • Improved water solubility when complexed with PAMAM-G4 dendrimers .
  • Toxicity : Lower hepatotoxicity and teratogenicity than VPA in murine models .

N-(4-Methoxyphenyl)-2-Propylpentanamide

  • Structure : A methoxy group at the 4-position increases hydrophobicity and electron density.
  • Biological Activity: Limited data, but methoxy groups generally enhance membrane permeability and metabolic stability.

N-(2-Bromophenyl)-3-Chloropropanamide

  • Structure : Bromine at the 2-position and a shorter aliphatic chain.
  • Biological Activity: No direct anticancer data, but bromine’s electron-withdrawing effects may reduce HDAC affinity compared to hydroxylated analogs .

Valproic Acid (VPA)

  • Structure : Branched carboxylic acid without an aryl group.
  • Toxicity : High hepatotoxicity and teratogenicity due to reactive metabolite (4nVPA) formation via CYP2C9 .

Structural-Activity Relationship (SAR) Analysis

Modification Impact on Activity Example Compound
2-Hydroxyphenyl Enhances HDAC1 binding via hydrogen bonding; improves IC₅₀ and safety HO-AAVPA
3-Bromophenyl May reduce HDAC affinity (no H-bond donor) but improve metabolic stability This compound (hypothetical)
4-Methoxyphenyl Increases hydrophobicity; uncertain impact on HDAC inhibition N-(4-methoxyphenyl)-2-propylpentanamide
2-Bromophenyl Steric hindrance may disrupt target binding; limited activity data N-(2-bromophenyl)-3-chloropropanamide

Pharmacokinetic and Toxicity Comparison

Parameter HO-AAVPA VPA N-(3-Bromophenyl) Derivative (Predicted)
Half-life (rats) 4 hours 1 hour ~3–6 hours (moderate CYP inhibition)
Solubility Poor (improved with dendrimers) High Low (requires formulation)
Hepatotoxicity Low High Moderate (bromine reduces reactive metabolites)
HDAC1 Inhibition Yes (IC₅₀ ~5 μM) Weak (IC₅₀ ~1 mM) Likely weak (no H-bond donor)

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